N,N,1-triethylpiperidine-4-carboxamide
Description
Properties
CAS No. |
6339-82-8 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N,N,1-triethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H24N2O/c1-4-13-9-7-11(8-10-13)12(15)14(5-2)6-3/h11H,4-10H2,1-3H3 |
InChI Key |
HIUHBANTXPXXBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C(=O)N(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Physicochemical Comparison
Key Observations :
- However, excessive alkylation may reduce aqueous solubility, a trade-off observed in AZD5363, which requires structural optimization for oral bioavailability .
- Pharmacological Activity : Bulky aromatic substituents, as seen in the fluorophenyl derivative (), enhance target specificity (e.g., T-type Ca²⁺ channels), whereas simpler alkyl groups (e.g., ethyl) may prioritize metabolic stability .
- Metabolism : N-Demethylation is a common metabolic pathway for carboxamides (). The triethyl variant’s tertiary structure may resist demethylation, prolonging its half-life compared to primary/secondary amines .
Therapeutic Potential and Limitations
- Antihypertensive Agents : The fluorophenyl derivative () demonstrates efficacy in reducing blood pressure without reflex tachycardia, a limitation of L-type Ca²⁺ blockers. The triethyl compound’s simpler structure may lack this specificity but could serve as a lead for further optimization .
- Anticancer Applications : AZD5363’s success highlights the importance of combining carboxamide moieties with heteroaromatic systems for kinase inhibition. The triethyl variant’s lack of aromatic groups may limit similar applications unless modified .
Q & A
Q. What are the standard synthetic routes for preparing N,N,1-triethylpiperidine-4-carboxamide and its derivatives?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring. A common approach includes:
- Step 1: Alkylation of the piperidine nitrogen using ethyl halides or other alkylating agents under basic conditions (e.g., K₂CO₃ or NaH) to introduce triethyl groups .
- Step 2: Carboxamide formation via coupling reactions. For example, activating the carboxylic acid precursor (e.g., piperidine-4-carboxylic acid) with reagents like EDCI/HOBt or DCC, followed by reaction with an amine .
- Step 3: Purification via column chromatography or recrystallization to isolate the product.
Key reagents include coupling agents (EDCI, DCC), bases (diisopropylethylamine), and solvents (DCM, DMF). Reaction temperatures often range from 0°C to reflux, depending on the step .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions and carboxamide formation. Distinct signals for ethyl groups (δ ~1.0–1.5 ppm for CH₃, δ ~2.5–3.5 ppm for CH₂) and piperidine protons (δ ~1.5–2.5 ppm) are diagnostic .
- IR Spectroscopy: Confirms the presence of amide C=O stretches (~1640–1680 cm⁻¹) .
- X-Ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) is widely used for resolving crystal structures. Challenges include handling twinned data or low-resolution diffraction, which require iterative refinement and validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for piperidine carboxamide derivatives?
Contradictions often arise from disordered solvent molecules, twinning, or non-crystallographic symmetry. Strategies include:
- Data Reprocessing: Using SHELXL to refine models with restraints for disordered regions .
- Validation Tools: Cross-checking with programs like PLATON or checkCIF to identify geometry mismatches .
- Alternative Methods: Employing synchrotron radiation for high-resolution data or cryocooling to reduce thermal motion artifacts .
Q. What strategies optimize reaction yields in multi-step syntheses of piperidine carboxamides?
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency, while THF or EtOAc improves alkylation steps .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) can accelerate specific steps .
- In-Situ Monitoring: TLC or LC-MS tracking identifies side products early, enabling mid-reaction adjustments .
Q. How do structural modifications to the piperidine ring impact biological activity?
- Substituent Effects: Adding ethyl groups to the piperidine nitrogen (as in N,N,1-triethyl) increases lipophilicity, potentially enhancing blood-brain barrier penetration. Conversely, hydroxyl or chlorinated substituents alter hydrogen-bonding capacity .
- Bioactivity Studies: Comparative assays (e.g., enzyme inhibition or receptor binding) between derivatives like N,N,1-triethyl and N-isopropyl analogs reveal substituent-dependent potency shifts. For example, bulkier groups may sterically hinder target interactions .
Methodological Considerations
Q. What computational tools are recommended for modeling this compound interactions with biological targets?
- Docking Software: AutoDock Vina or Schrödinger Suite for predicting binding poses to receptors .
- MD Simulations: GROMACS or AMBER to assess stability of ligand-target complexes over time .
- QSAR Models: Utilize datasets from PubChem or ChEMBL to correlate substituent properties (e.g., logP, molar refractivity) with activity .
Q. How should researchers address discrepancies in biological assay data across studies?
- Standardization: Adopt consistent assay protocols (e.g., IC₅₀ measurement via fluorescence vs. radiometric methods) .
- Control Experiments: Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions .
- Meta-Analysis: Cross-reference data from multiple sources (e.g., PubChem BioAssay) to identify outliers or trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
